molecular formula C7H6F2N2O2 B168428 2,3-Difluoro-N-methyl-6-nitroaniline CAS No. 170432-54-9

2,3-Difluoro-N-methyl-6-nitroaniline

Cat. No.: B168428
CAS No.: 170432-54-9
M. Wt: 188.13 g/mol
InChI Key: QTMMIYSDZZPQFA-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of two fluorine atoms, a nitro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline typically involves the nitration of 2,3-difluoroaniline followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,3-Difluoro-N-methyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-N-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoroaniline: Lacks the nitro and methyl groups, making it less reactive.

    2,3-Difluoro-6-nitroaniline: Similar structure but without the methyl group.

    N-methyl-6-nitroaniline: Lacks the fluorine atoms, affecting its chemical properties.

Uniqueness

2,3-Difluoro-N-methyl-6-nitroaniline is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct chemical properties

Properties

IUPAC Name

2,3-difluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMIYSDZZPQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570947
Record name 2,3-Difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170432-54-9
Record name 2,3-Difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMF solution (50 mL) of 2,3-difluoro-6-nitroaniline (3.0 g) were added potassium carbonate (14.3 g), and methyl iodide (3.23 mL), and the mixture was stirred at 50° C. for 4 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.66 g).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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